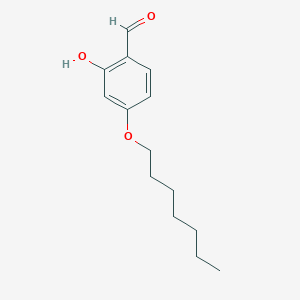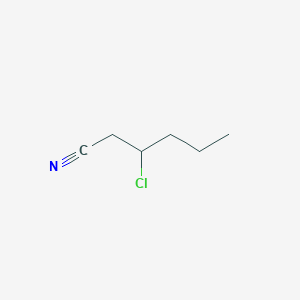
2-Hexyl-3-hydroxy-5-(phenylmethoxy)hexadecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hexyl-3-hydroxy-5-(phenylmethoxy)hexadecanoic acid is a complex organic compound with the molecular formula C29H50O4 and a molecular mass of 462.70 g/mol . This compound is known for its unique structure, which includes a hexyl group, a hydroxy group, and a phenylmethoxy group attached to a hexadecanoic acid backbone. It is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-3-hydroxy-5-(phenylmethoxy)hexadecanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hexyl Chain: The hexyl chain can be introduced through a Grignard reaction, where a hexyl magnesium bromide reacts with an appropriate aldehyde or ketone.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a reduction reaction, such as the reduction of a ketone or aldehyde using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Attachment of the Phenylmethoxy Group: The phenylmethoxy group can be introduced through an etherification reaction, where a phenol reacts with an appropriate alkyl halide in the presence of a base like potassium carbonate (K2CO3).
Formation of the Hexadecanoic Acid Backbone: The final step involves the formation of the hexadecanoic acid backbone through a series of condensation and oxidation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can help optimize reaction conditions, reduce waste, and improve overall yield .
化学反应分析
Types of Reactions
2-Hexyl-3-hydroxy-5-(phenylmethoxy)hexadecanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the hexadecanoic acid backbone can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or other strong reducing agents.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Hexyl-3-hydroxy-5-(phenylmethoxy)hexadecanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Hexyl-3-hydroxy-5-(phenylmethoxy)hexadecanoic acid depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy and phenylmethoxy groups may play a crucial role in its binding affinity and specificity towards these targets .
相似化合物的比较
2-Hexyl-3-hydroxy-5-(phenylmethoxy)hexadecanoic acid can be compared with other similar compounds, such as:
Hexadecanoic acid: Lacks the hexyl, hydroxy, and phenylmethoxy groups, making it less complex and less specific in its interactions.
3-Hydroxyhexadecanoic acid: Lacks the hexyl and phenylmethoxy groups, making it less hydrophobic and less specific in its interactions.
5-Phenylmethoxyhexadecanoic acid: Lacks the hexyl and hydroxy groups, making it less polar and less specific in its interactions.
The unique combination of the hexyl, hydroxy, and phenylmethoxy groups in this compound makes it a versatile and valuable compound in various scientific research applications .
属性
CAS 编号 |
112763-98-1 |
|---|---|
分子式 |
C29H50O4 |
分子量 |
462.7 g/mol |
IUPAC 名称 |
2-hexyl-3-hydroxy-5-phenylmethoxyhexadecanoic acid |
InChI |
InChI=1S/C29H50O4/c1-3-5-7-9-10-11-12-13-17-21-26(33-24-25-19-15-14-16-20-25)23-28(30)27(29(31)32)22-18-8-6-4-2/h14-16,19-20,26-28,30H,3-13,17-18,21-24H2,1-2H3,(H,31,32) |
InChI 键 |
NYMBAVXCWMVOCP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


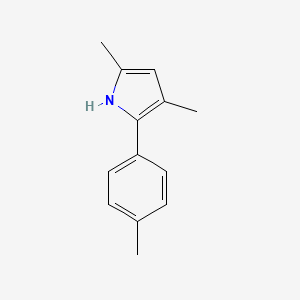
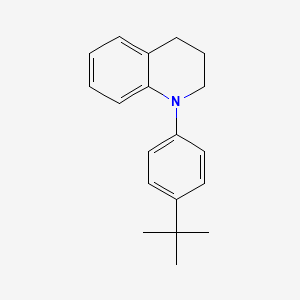
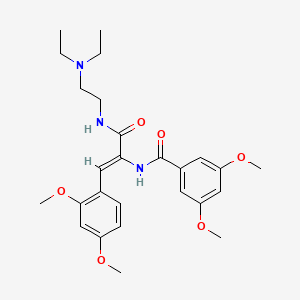
![N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9'-fluorene]-5,9-diamine](/img/structure/B14138949.png)
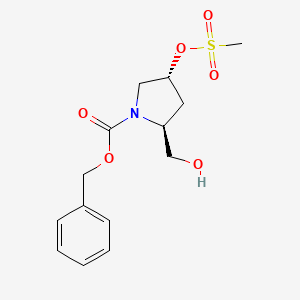
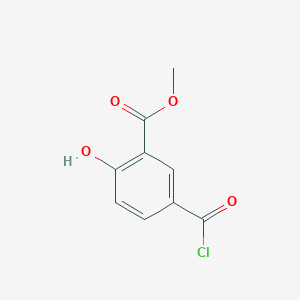
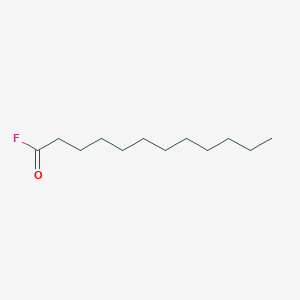

![6-ethyl 3-methyl 2-(2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B14138984.png)
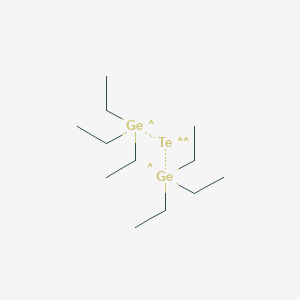
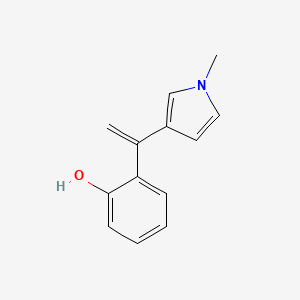
![1'-(4-(tert-butyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B14139002.png)
